2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. This compound features a benzofuran core with a phenyl group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the acid-catalyzed cyclization of 2-phenyl-1,3-diketones. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzofuran: Lacks the tetrahydro structure, leading to different chemical and biological properties.
3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one: Lacks the phenyl group, resulting in different reactivity and applications.
2-phenyl-1-benzofuran-4(2H)-one: Similar structure but different substitution pattern, affecting its properties.
Uniqueness
2-phenyl-3,5,6,7-tetrahydro-1-benzofuran-4(2H)-one is unique due to its specific substitution pattern and tetrahydro structure, which confer distinct chemical reactivity and biological activities. Its versatility as an intermediate in organic synthesis and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
92898-23-2 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
2-phenyl-3,5,6,7-tetrahydro-2H-1-benzofuran-4-one |
InChI |
InChI=1S/C14H14O2/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-3,5-6,14H,4,7-9H2 |
InChI Key |
DEUCGXOCVAFFPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC(O2)C3=CC=CC=C3)C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.